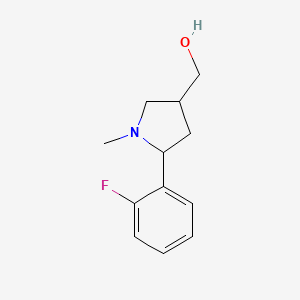
(5-(2-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C11H14FNO and a molecular weight of 191.23 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the reaction of 2-fluorobenzyl alcohol with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(5-(2-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.
Reduction: Formation of 2-fluorobenzyl alcohol or 2-fluorobenzylamine.
Substitution: Formation of brominated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
(5-(2-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (5-(2-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzyl alcohol: A related compound with similar structural features but lacking the pyrrolidine ring.
2-Fluorobenzaldehyde: An oxidation product of 2-fluorobenzyl alcohol.
2-Fluorobenzoic acid:
Uniqueness
(5-(2-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol is unique due to the presence of both the fluorophenyl and pyrrolidine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
[5-(2-fluorophenyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c1-14-7-9(8-15)6-12(14)10-4-2-3-5-11(10)13/h2-5,9,12,15H,6-8H2,1H3 |
InChI Key |
JGPUGYPSQXGIRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1C2=CC=CC=C2F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868711.png)
![7'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14868712.png)
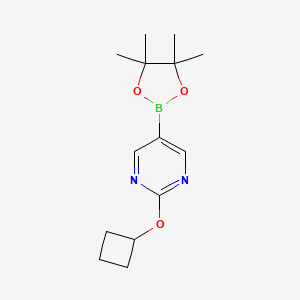

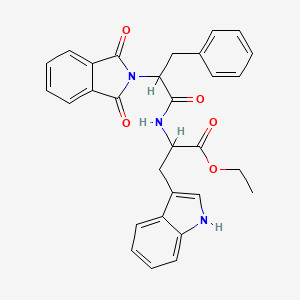


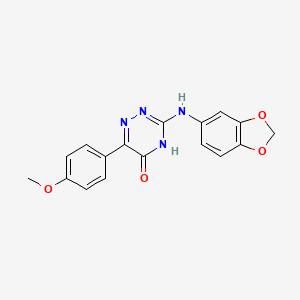
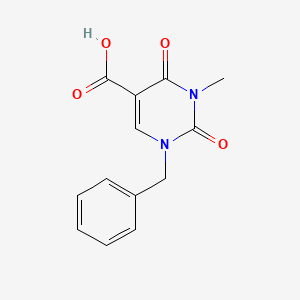
![2-[4-(1H-Imidazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868749.png)
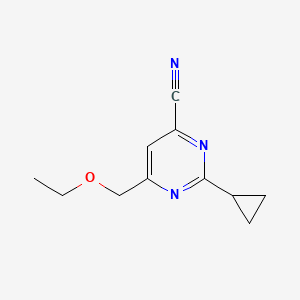
![Ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14868775.png)
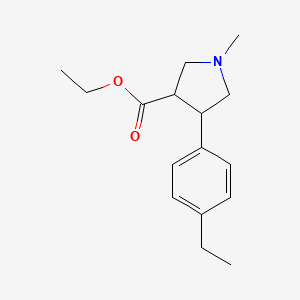
![6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14868795.png)
